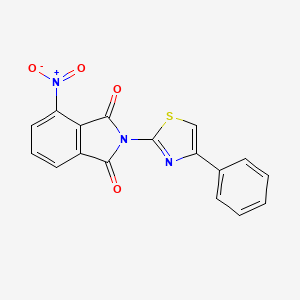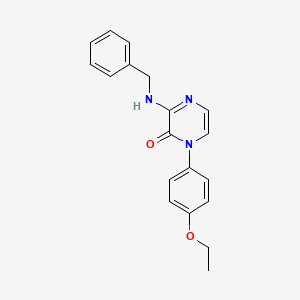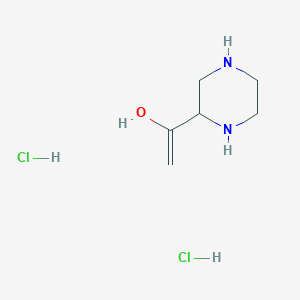
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline-1,3-dione derivatives These compounds are characterized by their unique structural framework, which includes an isoindoline core with a dione functionality at positions 1 and 3, and various substituents that can significantly alter their chemical and biological properties
Mechanism of Action
Target of Action
The primary target of 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione is the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the human nervous system, particularly in the regulation of movement and reward.
Mode of Action
This compound interacts with the main amino acid residues at the allosteric binding site of the dopamine receptor D2 . This interaction can modulate the activity of the receptor, potentially influencing neurological processes such as motor control, reward, and cognition.
Biochemical Pathways
Given its interaction with the dopamine receptor d2, it is likely that it influences dopaminergic signaling pathways . These pathways play a key role in a variety of neurological processes, including motor control, reward, and cognition.
Pharmacokinetics
In silico analysis suggests that isoindoline derivatives have good affinities and some pharmacokinetic parameters .
Result of Action
In silico analysis suggests that isoindoline derivatives may have potential as ligands of the dopamine receptor d2 . In vivo evaluation of a similar compound showed reversion of Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione typically involves a multi-step process. One common approach is the condensation reaction of phthalic anhydride with an appropriate aromatic amine, followed by further functionalization to introduce the nitro and phenylthiazolyl groups. The reaction conditions often include the use of organic solvents such as toluene, and the reactions are typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine, which can then participate in further functionalization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and high yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce nitroso or other oxidized forms. Substitution reactions can introduce a wide range of functional groups, further diversifying the compound’s chemical properties .
Scientific Research Applications
4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Nitro-2-(4-phenylthiazol-2-yl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
- 2-(4-Phenylthiazol-2-yl)isoindoline-1,3-dione
- 4-Nitro-2-(4-methylthiazol-2-yl)isoindoline-1,3-dione
- 4-Nitro-2-(4-ethylthiazol-2-yl)isoindoline-1,3-dione
Uniqueness
What sets this compound apart from these similar compounds is the specific combination of the nitro group and the phenylthiazolyl moiety. This unique structural arrangement imparts distinct chemical and biological properties, making it particularly valuable in certain applications. For example, the presence of the nitro group can enhance the compound’s reactivity and potential biological activity, while the phenylthiazolyl moiety can provide additional binding interactions with molecular targets .
Properties
IUPAC Name |
4-nitro-2-(4-phenyl-1,3-thiazol-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9N3O4S/c21-15-11-7-4-8-13(20(23)24)14(11)16(22)19(15)17-18-12(9-25-17)10-5-2-1-3-6-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEVTFUQWJDQOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C4=C(C3=O)C(=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Methyl 3-bromo-4-[(E)-2-(2-cyanopyrimidin-4-yl)ethenyl]benzoate](/img/structure/B2534450.png)



![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2534454.png)
![3-(N-methylbenzenesulfonamido)-N-[3-(methylsulfanyl)phenyl]thiophene-2-carboxamide](/img/structure/B2534456.png)

![2-Phenoxy-1-[4-(thiolan-3-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B2534459.png)


![Ethyl endo-3-Boc-3-azabicyclo-[3.1.0]hexane-6-carboxylate](/img/structure/B2534464.png)
![(3-Benzyl-1-bicyclo[1.1.1]pentanyl)methanamine](/img/structure/B2534465.png)

![4-(ACETYLAMINO)-N~5~-[(5-METHYL-2-FURYL)METHYL]-3-(2-PYRIDYL)-5-ISOTHIAZOLECARBOXAMIDE](/img/structure/B2534469.png)
